Pseudolaric acid A

Catalog No.
S620126
CAS No.
82508-32-5
M.F
C22H28O6
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudolaric acid A

CAS Number

82508-32-5

Product Name

Pseudolaric acid A

IUPAC Name

5-[(1R,7R,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/t17?,20-,21+,22+/m0/s1

InChI Key

GOHMRMDXUXWCDQ-ADDXWAJHSA-N

SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O

Synonyms

pseudolaric acid A

Canonical SMILES

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O

Isomeric SMILES

CC1=CC[C@]23CCC([C@@]2(CC1)OC(=O)C)[C@](OC3=O)(C)C=CC=C(C)C(=O)O

Antifungal Activity:

Studies have demonstrated the antifungal potential of PAA against various NAC species, including Candida tropicalis, Candida parapsilosis complex, and Candida glabrata. PAA exhibits fungicidal activity, meaning it can kill fungal cells, against these species at concentrations lower than those typically required for fluconazole, a commonly used antifungal drug [].

Synergistic Effect with Fluconazole:

Research also suggests that PAA may have a synergistic effect with fluconazole, meaning that the combination of the two drugs can be more effective against fungal infections compared to either drug used alone. This finding holds promise for the development of new antifungal therapies that could be more effective and have potentially reduced side effects compared to current options [].

Mechanism of Action:

The exact mechanism by which PAA exerts its antifungal activity is still under investigation. However, some studies suggest that it may disrupt the integrity of the fungal cell wall and membrane, leading to cell death [].

Pseudolaric acid A is a naturally occurring compound classified as a diterpene acid, primarily isolated from the bark of the Chinese tree Pseudolarix kaempferi. It is recognized for its complex polycyclic structure and exhibits significant biological activities, including antiangiogenic and cytotoxic properties. The compound has garnered attention in pharmacological research due to its potential applications in cancer therapy and other medical fields.

PAA's antifungal activity seems to target Candida species through multiple mechanisms:

  • Cell membrane damage: PAA may disrupt the integrity of fungal cell membranes, leading to cell death in a dose-dependent manner [].
  • Autophagy activation: Studies suggest PAA might induce autophagy in C. tropicalis, a cellular process that could contribute to fungal cell death [].
That enhance its utility in synthetic chemistry. The compound can be synthesized through a series of reactions, including intramolecular carbene cyclization and cycloaddition cascades. These reactions are crucial for constructing the compound's intricate polycyclic framework. For instance, the total synthesis of pseudolaric acid A has been achieved using a 26-step synthetic route that incorporates key steps such as carbene cyclization and functional group transformations to form the desired structure .

Pseudolaric acid A exhibits notable biological activities:

  • Antiangiogenic Properties: It inhibits angiogenesis, which is the formation of new blood vessels from existing ones, making it a candidate for cancer treatment by starving tumors of their blood supply.
  • Cytotoxic Effects: The compound shows cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent. Studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The synthesis of pseudolaric acid A involves several sophisticated methods:

  • Total Synthesis: The first successful total synthesis was reported in 2006, utilizing an enantioselective approach that included an intramolecular carbene cyclization as a pivotal step. This method allows for the construction of the compound's complex structure efficiently .
  • Carbene Cyclization: This method is particularly effective for forming the polycyclic framework characteristic of pseudolaric acids. It involves generating a carbene intermediate that undergoes cyclization to yield the desired cyclic structure .
  • Sequential Reactions: The synthesis typically includes multiple steps such as oxidation, reduction, and rearrangement reactions to introduce necessary functional groups and achieve the final product .

Pseudolaric acid A has several promising applications:

  • Pharmaceutical Development: Due to its antiangiogenic and cytotoxic properties, it is being investigated for potential use in cancer therapies.
  • Research Tool: Its unique structure and biological activity make it valuable for studying mechanisms of angiogenesis and tumor growth.
  • Natural Product Chemistry: As a natural product, it serves as a model compound for synthetic chemists aiming to develop new therapeutic agents based on its structure .

Research on pseudolaric acid A includes interaction studies that explore its mechanisms of action:

  • Cellular Interactions: Studies indicate that pseudolaric acid A interacts with specific cellular pathways involved in angiogenesis and apoptosis, contributing to its anticancer effects.
  • Molecular Mechanisms: Investigations into how pseudolaric acid A affects signaling pathways have shown its ability to modulate factors such as vascular endothelial growth factor, which plays a crucial role in angiogenesis .

Pseudolaric acid A shares structural similarities with several other compounds, particularly within the class of diterpenes. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
Pseudolaric Acid BPseudolarix kaempferiAntifungal, cytotoxicDifferent stereochemistry than pseudolaric acid A
Taxol (Paclitaxel)Pacific yew treeAntitumorMicrotubule stabilization; widely used in chemotherapy
ForskolinColeus forskohliiAntihypertensive, stimulates adenylate cyclaseActivates adenylate cyclase; used in weight loss supplements
Abietic AcidPine treesAnti-inflammatoryFound in rosin; simpler structure than pseudolaric acids

Pseudolaric acid A is unique due to its specific antiangiogenic properties and complex polycyclic structure not commonly found in other diterpenes. Its synthesis and biological activities continue to be areas of active research, highlighting its potential as a valuable therapeutic agent.

Botanical Source: Pseudolarix amabilis (Golden Larch)

Pseudolarix amabilis, synonymously referred to as Pseudolarix kaempferi, belongs to the Pinaceae family and represents the sole species within the monotypic genus Pseudolarix [3] [28]. This deciduous coniferous tree is endemic to eastern China, where it occurs naturally in mountainous regions of southern Anhui, Zhejiang, Fujian, Jiangxi, Hunan, Hubei, and eastern Sichuan provinces at elevations ranging from 100 to 1,500 meters above sea level [3] [28].

The Golden Larch is characterized by its distinctive morphological features, including a broad conical crown and horizontal branching patterns [7] [32]. The tree typically reaches heights of 30 to 60 feet in cultivation, though specimens in natural habitats can attain heights up to 120 feet [7] [32]. Despite its common name, Pseudolarix amabilis is not a true larch but is more closely related to Keteleeria, Abies, and Cedrus genera [3] [28].

The leaves of Pseudolarix amabilis are bright green, measuring 3 to 6 centimeters in length and 2 to 3 millimeters in width [3]. These deciduous needles turn a brilliant golden yellow in autumn before falling, contributing to the tree's common name "Golden Larch" [3] [7]. The reproductive structures include distinctive cones that superficially resemble small globe artichokes, measuring 4 to 7 centimeters in length and 4 to 6 centimeters in breadth [3].

Chemical Structure: Diterpenoid Framework and Functional Groups

Pseudolaric acid A possesses the molecular formula C₂₂H₂₈O₆ with a molecular weight of 388.454 daltons [4] [15]. The compound exhibits a complex tricyclic structure featuring an unusual trans-fused hydroazulene skeleton that represents a unique structural motif among naturally occurring diterpenoids [33] [37].

The International Union of Pure and Applied Chemistry nomenclature for Pseudolaric acid A is (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.0¹,⁷]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid [11] [15]. This systematic name reflects the compound's complex stereochemistry and multiple functional groups.

The structural framework of Pseudolaric acid A can be analyzed in terms of its constituent functional groups and stereochemical features. The molecule contains a carboxylic acid functionality positioned on a conjugated dienoic side chain [11] [15]. Additionally, the structure incorporates an acetyl ester group that is positioned trans to the lactone ring, a unique stereochemical arrangement that has not been observed in other natural hydroazulene derivatives [33].

Table 1. Physical and Chemical Properties of Pseudolaric Acid A

PropertyValueReference
Molecular FormulaC₂₂H₂₈O₆ [4] [15]
Molecular Weight388.454 g/mol [4] [15]
Melting Point206-207°C [4]
Boiling Point571.5 ± 50.0°C at 760 mmHg [4]
Density1.23 g/cm³ [4]
Flash Point196.6 ± 23.6°C [4]
CAS Registry Number82508-32-5 [4] [15]

The diterpenoid framework of Pseudolaric acid A derives from the mevalonate biosynthetic pathway, specifically originating from geranylgeranyl diphosphate as the fundamental precursor [5] [29]. The biosynthesis involves complex carbocation-driven cyclization and rearrangement reactions catalyzed by specialized diterpene synthases [29].

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the detailed structure of Pseudolaric acid A [1] [6]. Both proton and carbon-13 nuclear magnetic resonance analyses have confirmed the presence of specific functional groups and their relative positions within the molecular framework [1] [6]. The spectroscopic data reveal characteristic chemical shifts corresponding to the various carbon environments, including the sp² carbons of the conjugated diene system and the carbonyl carbons of both the carboxylic acid and ester functionalities [1] [6].

Isolation Techniques: Traditional and Modern Methods

The isolation of Pseudolaric acid A from Pseudolarix amabilis involves sophisticated extraction and purification methodologies that have evolved significantly over the past several decades [1] [6]. Traditional approaches have been complemented by modern chromatographic techniques to achieve higher purity and improved yields [9] [39].

Traditional Extraction Methods

Traditional extraction protocols typically begin with the collection and processing of root bark material from Pseudolarix amabilis [1] [6]. The plant material undergoes initial preparation involving drying and grinding to increase surface area and facilitate subsequent extraction processes [30]. Classical solvent extraction methods employing organic solvents of varying polarities have been widely utilized [30] [43].

Methanol extraction represents one of the most commonly employed traditional approaches [1] [2]. The dried and ground root bark is subjected to exhaustive extraction using methanol as the solvent, often employing maceration or reflux extraction techniques [30]. These methods benefit from their simplicity and cost-effectiveness, though they may require extended extraction periods and substantial solvent volumes [30].

The traditional approach often incorporates preliminary fractionation based on acid-base properties [43]. Since Pseudolaric acid A contains carboxylic acid functionality, pH manipulation can be employed to selectively extract acidic components from the crude mixture [43]. This approach takes advantage of the increased water solubility of the carboxylate salt form under basic conditions [43].

Modern Chromatographic Techniques

Contemporary isolation strategies employ sophisticated chromatographic methods that provide superior resolution and efficiency compared to traditional approaches [39] [41]. High-speed counter-current chromatography has emerged as a particularly effective technique for the preparative isolation of Pseudolaric acid A and related compounds [1] [2].

High-speed counter-current chromatography utilizes a liquid-liquid partition system without the need for solid support matrices [1] [31]. For Pseudolaric acid A isolation, optimized solvent systems comprising n-hexane, ethyl acetate, methanol, and water in specific volume ratios have been developed [1] [2]. The typical solvent system employs n-hexane/ethyl acetate/methanol/water at ratios of 5:5:5:5 or 1:9:4:6 by volume [1] [2].

The high-speed counter-current chromatography approach has demonstrated exceptional efficiency in separating Pseudolaric acid A from complex crude extracts [1] [2]. From 0.5 grams of crude extract, researchers have successfully obtained 14 milligrams of Pseudolaric acid A with purity exceeding 97% as determined by high-performance liquid chromatography analysis [1] [2].

Table 2. High-Speed Counter-Current Chromatography Conditions for Pseudolaric Acid A Isolation

ParameterSpecificationReference
Solvent Systemn-hexane/EtOAc/MeOH/H₂O (5:5:5:5, v/v/v/v) [1] [2]
Flow Rate2.0 mL/min [1]
Revolution Speed800 rpm [1]
Detection Wavelength260 nm [9]
Sample Loading0.5 g crude extract [1] [2]
Yield14 mg Pseudolaric acid A [1] [2]
Purity>97% by HPLC [1] [2]

Modern analytical techniques also incorporate advanced liquid chromatographic methods for both qualitative and quantitative analysis [9] [44]. High-performance liquid chromatography employing C₁₈ reversed-phase columns has proven particularly effective for the analysis of pseudolaric acids [9]. These methods utilize gradient elution systems with acetonitrile and aqueous acetic acid as mobile phase components [9].

The detection limits and quantification limits for Pseudolaric acid A using modern high-performance liquid chromatography methods range from 8.26 to 16.66 nanograms per milliliter and 27.54 to 55.53 nanograms per milliliter, respectively [9]. These sensitive analytical methods enable precise quantification of Pseudolaric acid A in complex botanical matrices [9].

Structural confirmation of isolated Pseudolaric acid A relies heavily on advanced spectroscopic techniques [1] [6] [16]. Nuclear magnetic resonance spectroscopy, including both one-dimensional and two-dimensional experiments, provides detailed structural information [18] [44]. Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry, offers precise molecular weight determination and fragmentation patterns [44].

Derivatives and Analogues: Bioactivity-Correlated Structural Variants

The pseudolaric acid family encompasses a diverse array of structurally related compounds that exhibit varying degrees of biological activity [6] [21]. These derivatives and analogues provide valuable insights into structure-activity relationships and offer potential avenues for pharmaceutical development [19] [20].

Naturally Occurring Derivatives

Pseudolarix amabilis produces numerous derivatives of Pseudolaric acid A through various biosynthetic modifications [6] [21]. Pseudolaric acid A O-β-D-glucopyranoside represents the major glycosylated derivative, where a glucose moiety is attached to the carboxylic acid functionality [1] [6]. This glycosylation significantly alters the compound's solubility and bioavailability characteristics [1].

Deacetylpseudolaric acid A constitutes another important naturally occurring derivative formed through the hydrolysis of the acetyl ester group [6] [21]. This structural modification eliminates the acetyl functionality while preserving the core tricyclic framework and carboxylic acid side chain [6]. The deacetylated form exhibits altered biological activity profiles compared to the parent compound [6].

Table 3. Naturally Occurring Pseudolaric Acid A Derivatives

Compound NameStructural ModificationMolecular FormulaReference
Pseudolaric acid A O-β-D-glucopyranosideGlucose conjugationC₂₈H₃₈O₁₁ [1] [6]
Deacetylpseudolaric acid AAcetyl group removalC₂₀H₂₆O₅ [6] [21]
Pseudolaric acid A methyl esterCarboxyl methylationC₂₃H₃₀O₆ [6] [21]
Pseudolaric acid A 2,3-dihydroxypropyl esterEster modificationC₂₅H₃₄O₈ [6] [21]

Oxidized Analogues

Advanced biosynthetic transformations in Pseudolarix amabilis generate a series of oxidized analogues featuring modified cycloheptene ring systems [6] [21]. Pseudolaric acid F, G, and H represent derivatives with oxidized cycloheptene rings where the pattern of unsaturation in the perhydroazulene ring has been substantially altered [6] [21]. These modifications result in compounds with distinct three-dimensional conformations and altered biological activities [6].

Pseudolaric acid A2 and its methyl ester derivative exemplify another class of oxidized analogues [6] [21]. These compounds feature truncated and saturated side chains compared to the parent Pseudolaric acid A structure [6]. The structural modifications in these derivatives provide valuable information regarding the importance of specific functional groups for biological activity [6].

Synthetic Derivatives

Synthetic chemistry approaches have generated numerous Pseudolaric acid A analogues designed to enhance biological activity while minimizing undesirable properties [19] [20]. These synthetic derivatives often involve modifications to the carboxylic acid functionality, the acetyl ester group, or the tricyclic core structure [19].

Methyl and ethyl esters of Pseudolaric acid A have been synthesized to investigate the importance of the carboxylic acid functionality for biological activity [19] [20]. These derivatives exhibit altered lipophilicity and cellular uptake characteristics compared to the parent compound [19]. Additionally, various acyl derivatives have been prepared through modification of the hydroxyl group positions [19].

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have revealed critical structural features essential for the biological activities of Pseudolaric acid A and its derivatives [20] [23]. The trans-fused tricyclic core structure appears to be fundamental for biological activity, as modifications to this framework generally result in significant reductions in potency [20].

The carboxylic acid side chain also plays a crucial role in determining biological activity [20] [23]. Esterification or amidation of the carboxylic acid functionality typically results in altered activity profiles, suggesting that the free acid form may be required for optimal biological interactions [20]. The stereochemistry of the acetyl ester group relative to the lactone ring represents another critical determinant of biological activity [20].

Glycosylation patterns significantly influence the bioavailability and tissue distribution of pseudolaric acid derivatives [24]. The naturally occurring glucoside conjugates exhibit altered pharmacokinetic profiles compared to the aglycone forms [24]. These modifications can affect cellular uptake, metabolism, and excretion patterns [24].

Table 4. Structure-Activity Relationships of Pseudolaric Acid A Derivatives

Structural FeatureEffect on ActivityExamplesReference
Tricyclic core modificationSignificant activity reductionOxidized ring systems [6] [20]
Carboxylic acid esterificationAltered activity profileMethyl/ethyl esters [19] [20]
Acetyl group removalModified biological activityDeacetyl derivatives [6] [21]
GlycosylationAltered bioavailabilityGlucose conjugates [1] [24]

The metabolic fate of Pseudolaric acid A and its derivatives involves complex enzymatic transformations [24]. Pseudolaric acid C2 has been identified as the predominant metabolite in plasma, urine, bile, and feces following administration [24]. The metabolic pathway involves hydrolysis reactions mediated by plasma esterases and glucosylation reactions [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

388.18858861 g/mol

Monoisotopic Mass

388.18858861 g/mol

Heavy Atom Count

28

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types